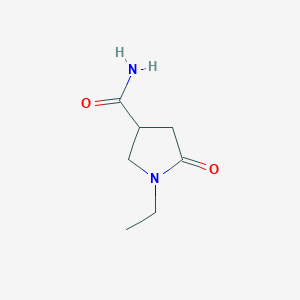

1-Ethyl-5-oxopyrrolidine-3-carboxamide

CAS No.: 89852-01-7

Cat. No.: VC4201875

Molecular Formula: C7H12N2O2

Molecular Weight: 156.185

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89852-01-7 |

|---|---|

| Molecular Formula | C7H12N2O2 |

| Molecular Weight | 156.185 |

| IUPAC Name | 1-ethyl-5-oxopyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C7H12N2O2/c1-2-9-4-5(7(8)11)3-6(9)10/h5H,2-4H2,1H3,(H2,8,11) |

| Standard InChI Key | TWJSDJTWVVOXRT-UHFFFAOYSA-N |

| SMILES | CCN1CC(CC1=O)C(=O)N |

Introduction

Chemical Identity and Structural Characteristics

1-Ethyl-5-oxopyrrolidine-3-carboxamide (CAS No. 89852-01-7) belongs to the class of pyrrolidine carboxamides, which are heterocyclic compounds containing a five-membered ring with one nitrogen atom. The compound’s structure includes an ethyl group at the 1-position, a ketone at the 5-position, and a carboxamide moiety at the 3-position . Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₂N₂O₂ | |

| Molecular Weight | 156.18 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥97% | |

| Storage Conditions | Tightly closed container, dry |

The compound’s stereochemistry and conformational flexibility contribute to its reactivity, enabling participation in diverse synthetic pathways .

Synthesis and Manufacturing

Industrial synthesis of 1-ethyl-5-oxopyrrolidine-3-carboxamide typically involves multistep reactions starting from pyrrolidone precursors. A common route includes:

-

Alkylation of Pyrrolidone: Reacting 5-oxopyrrolidine-3-carboxamide with ethyl iodide or ethyl bromide in the presence of a base (e.g., potassium carbonate) to introduce the ethyl group .

-

Purification: Recrystallization or column chromatography to achieve high purity (>97%) .

Large-scale production employs continuous flow reactors to optimize yield and minimize byproducts. Reaction parameters such as temperature (80–120°C) and solvent polarity (e.g., dimethylformamide) are critical for maximizing efficiency .

Physicochemical Properties

The compound’s stability and solubility profile make it suitable for pharmaceutical formulations:

| Property | Value | Source |

|---|---|---|

| Melting Point | 180–185°C (estimated) | |

| Solubility | Soluble in DMSO, methanol | |

| LogP (Partition Coefficient) | 0.19 (predicted) |

Its low partition coefficient (LogP) suggests moderate hydrophilicity, favoring aqueous solubility—a desirable trait for drug candidates .

Research Gaps and Future Directions

Despite its promise, critical gaps persist:

-

Mechanistic Studies: Elucidating its molecular targets and metabolic pathways.

-

Toxicology Profiles: Assessing acute and chronic toxicity in model organisms.

-

Formulation Development: Enhancing bioavailability through prodrug strategies.

Collaborative efforts between academia and industry are essential to advance this compound into preclinical trials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume